Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1270982-05-2
VCID: VC2933264
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCNC(C1)COC
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

CAS No.: 1270982-05-2

Cat. No.: VC2933264

Molecular Formula: C11H22N2O3

Molecular Weight: 230.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate - 1270982-05-2

Specification

CAS No. 1270982-05-2
Molecular Formula C11H22N2O3
Molecular Weight 230.3 g/mol
IUPAC Name tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3
Standard InChI Key QBJWNCXOPXVECA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNC(C1)COC
Canonical SMILES CC(C)(C)OC(=O)N1CCNC(C1)COC

Introduction

Chemical Properties and Structure

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is characterized by its molecular formula C11H22N2O3 and a molecular weight of approximately 230.3 g/mol . The compound features a piperazine heterocyclic ring with a methoxymethyl group at the 3-position and a tert-butyloxycarbonyl protecting group at the 1-position. This structural arrangement contributes to its utility in medicinal chemistry applications and provides opportunities for further functionalization.

Key Physical and Chemical Properties

The following table summarizes the essential properties of Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate:

PropertyValue
Molecular FormulaC11H22N2O3
Molecular Weight230.3 g/mol
CAS Number1270982-05-2
IUPAC Nametert-butyl 3-(methoxymethyl)piperazine-1-carboxylate
SMILES NotationCOCC1CN(C(=O)OC(C)(C)C)CCN1
Physical StateNot specified in available data
Recommended Storage2-8°C, protected from light

The compound's structure incorporates several functional groups that contribute to its reactivity profile and medicinal chemistry applications. The piperazine ring provides a basic nitrogen atom that can participate in hydrogen bonding interactions with biological targets. The methoxymethyl substituent offers opportunities for further derivatization, while the tert-butyloxycarbonyl group serves as a protecting group for the piperazine nitrogen, facilitating selective chemical modifications in multi-step synthesis procedures.

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of 3-(methoxymethyl)piperazine with tert-butyl chloroformate under basic conditions. This synthetic route represents a standard protection strategy commonly employed in organic synthesis to selectively protect one of the nitrogen atoms in the piperazine ring. The reaction proceeds through nucleophilic addition-elimination, with the unprotected piperazine nitrogen attacking the carbonyl carbon of the tert-butyl chloroformate reagent.

The preparation of stock solutions of this compound can be achieved using various concentrations as outlined in the following table:

ConcentrationAmount Required for Different Weights
1 mg
1 mM4.3422 mL
5 mM0.8684 mL
10 mM0.4342 mL

This preparation table provides valuable information for researchers working with this compound in laboratory settings, allowing for accurate solution preparation for experimental work .

Chemical Reactivity

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate can participate in a diverse range of chemical transformations, making it a versatile building block in medicinal chemistry. Some of the key reactions include:

  • Oxidation reactions: The compound can undergo oxidation with reagents such as potassium permanganate or chromium trioxide, potentially targeting the methoxymethyl group or the piperazine ring.

  • Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to modify functional groups within the molecule.

  • Nucleophilic substitution: The methoxymethyl group can serve as a leaving group or be modified through substitution reactions with various nucleophiles under appropriate conditions.

  • Deprotection of the Boc group: The tert-butyloxycarbonyl protecting group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane), revealing the free secondary amine for further functionalization.

These chemical transformations allow for the incorporation of this compound into more complex molecular architectures, particularly in the synthesis of potential pharmaceutical agents targeting various biological systems.

Biological Activity and Applications

General Properties of Piperazine Derivatives

Piperazine-containing compounds, including tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate, have demonstrated significant utility in medicinal chemistry due to their diverse biological activities. The piperazine scaffold is present in numerous marketed drugs and exhibits a range of pharmacological effects that make derivatives valuable in drug discovery efforts.

The biological activities associated with piperazine derivatives include:

  • Antihistamine properties: Many piperazine-containing compounds interact with histamine receptors, particularly H1 receptors, contributing to their use in allergy medications.

  • Anticancer activity: Several piperazine derivatives have shown promise in cancer research, potentially through multiple mechanisms including enzyme inhibition or receptor modulation.

  • Antimicrobial effects: Compounds containing the piperazine moiety have demonstrated activity against various microbial pathogens, suggesting potential applications in infectious disease treatment.

  • Antioxidant capabilities: Some piperazine derivatives exhibit free radical scavenging properties, potentially offering protective effects against oxidative stress.

Specific Applications of Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate serves primarily as an important building block in medicinal chemistry and pharmaceutical synthesis. Its specific applications include:

  • Intermediate in drug synthesis: The compound provides a versatile scaffold for constructing more complex molecules with targeted biological activities. The presence of the Boc protecting group allows for selective functionalization at the unprotected nitrogen of the piperazine ring.

  • Development of receptor modulators: The piperazine core structure is prevalent in compounds targeting various neurotransmitter receptors, including serotonin, dopamine, and histamine receptors.

  • Synthesis of enzyme inhibitors: Derivatives of this compound may serve as starting points for the development of enzyme inhibitors, particularly those targeting kinases or proteases involved in disease pathways.

The versatility of this compound stems from its ability to form diverse binding interactions with biological targets. The piperazine nucleus offers multiple points for interaction with metal ions and biological molecules, making it a valuable component in drug design strategies.

Stereochemistry and Enantiomers

Stereoisomers of Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate

The presence of a substituted carbon at the 3-position of the piperazine ring creates a stereocenter in tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate, leading to the existence of distinct enantiomers. Both the (R)- and (S)-enantiomers have been reported in the literature, each with its own unique properties and potential applications .

The (S)-enantiomer, specifically (S)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS No. 955400-16-5), has been documented with specific preparation methods and storage recommendations . Similarly, the (R)-enantiomer, (R)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS No. 1359658-32-4), has been identified for potential research applications.

This stereochemical distinction is crucial in medicinal chemistry, as different enantiomers may exhibit varied biological activities, pharmacokinetic properties, and toxicity profiles. The development of stereoselective synthetic methods for these compounds represents an important area of research in pharmaceutical chemistry.

Research Status and Future Directions

Current research involving tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate primarily focuses on its utility as a building block in medicinal chemistry. The compound's structural features make it particularly valuable in the development of various bioactive molecules with potential therapeutic applications.

Future research directions may include:

  • Development of novel synthetic routes: Investigating more efficient and stereoselective methods for synthesizing this compound and its derivatives could enhance its accessibility for research applications.

  • Exploration of biological activities: Further studies examining the biological properties of molecules incorporating this structural element may reveal new therapeutic possibilities.

  • Structure-activity relationship studies: Systematic modifications of the basic structure could provide valuable insights into how structural changes affect biological activity, potentially leading to optimized drug candidates.

  • Application in targeted drug delivery systems: The distinctive structure of this compound might be leveraged in the design of novel drug delivery systems with enhanced specificity and efficacy.

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